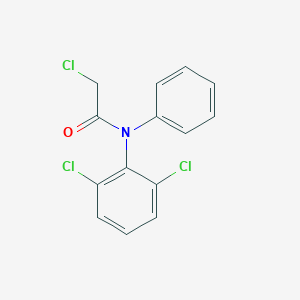

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

Description

The exact mass of the compound 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEUHDIEZQWRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165215 | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15308-01-7 | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15308-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015308017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-(2,6-DICHLOROPHENYL)-N-PHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA3DY2Z4ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a key intermediate in the synthesis of various biologically active compounds.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthesis Pathway

The synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is typically achieved through a two-step process. The first step involves the formation of the intermediate, N-(2,6-dichlorophenyl)aniline. This is followed by the acylation of this intermediate with chloroacetyl chloride to yield the final product.

Several methods exist for the synthesis of N-(2,6-dichlorophenyl)aniline. A common approach involves the condensation of an aniline derivative with a halogenated benzene ring.[3] An alternative, high-yield method involves the rearrangement of an N-aryl phenoxyacetamide intermediate.[3][4]

The subsequent acylation of N-(2,6-dichlorophenyl)aniline is a more straightforward reaction, typically proceeding with high efficiency in the presence of a suitable base.[3][5]

Experimental Protocols

This section details the experimental procedures for the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, focusing on a high-yield pathway.

Step 1: Synthesis of N-(2,6-dichlorophenyl)aniline

One effective method for the synthesis of N-(2,6-dichlorophenyl)aniline involves a "one-pot" reaction sequence starting from aniline, which includes an acylation, an etherification, and a rearrangement.[4]

Experimental Protocol:

-

Acylation: In a suitable reactor, dissolve aniline (186.2 kg) in toluene (1000 kg). While stirring at a temperature of 25-60°C, slowly add chloroacetyl chloride (118.6 kg). After the addition is complete, heat the mixture to 88-90°C and maintain the reaction for 5 hours. Subsequently, cool the reaction mixture to approximately 70°C.[4]

-

Etherification: To the resulting solution of 2-chloroacetanilide in toluene, directly add 2,6-dichlorophenol, potassium carbonate, and a quaternary ammonium salt phase transfer catalyst. This step is carried out to form N-phenyl-2-(2,6-dichlorophenoxy)acetamide.[4]

-

Rearrangement: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture from the previous step. Heat the mixture to reflux to induce a rearrangement reaction, which yields N-(2,6-dichlorophenyl)aniline.[4]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include washing with water and hydrochloric acid. The organic phase is then separated, and the solvent is removed under reduced pressure to yield the solid product.[6]

An alternative method for synthesizing N-(2,6-dichlorophenyl)aniline starts from N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine.[7]

Alternative Experimental Protocol:

-

A 1 L glass reactor is charged with 100 g (0.32 mole) of N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine and 500 g of chlorobenzene.

-

The mixture is heated to 100°C with stirring and the reaction is continued for 5 hours.

-

After completion, the reaction mixture is cooled to 25°C and washed with 300 g of a 10% aqueous solution of sodium hydroxide.

-

The organic layer is dried with anhydrous sodium sulfate, and the chlorobenzene is distilled off under reduced pressure to give N-phenyl-2,6-dichloroaniline as a black solid.[7]

Step 2: Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

The final step is the acylation of N-(2,6-dichlorophenyl)aniline with chloroacetyl chloride. The use of a tertiary base is recommended for achieving high yields.[3]

Experimental Protocol:

-

In a suitable reactor, dissolve N-(2,6-dichlorophenyl)aniline in a solvent such as toluene.

-

Heat the solution to approximately 60°C.

-

Slowly and simultaneously add chloroacetyl chloride (0.13 kmole) and an equimolar amount of triethylamine (TEA).

-

Stir the mixture for approximately 12 hours at a temperature between 30-50°C.

-

Upon completion of the reaction, distill off about one-third of the solvent.

-

Cool the mixture to about 40°C and add water. Adjust the pH to 6-7 with a 30% sodium hydroxide solution.

-

Cool the mixture to 5-10°C and stir for about 1 hour.

-

Filter the resulting precipitate and wash it with toluene.

-

Dry the solid to obtain 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.[3]

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of N-(2,6-dichlorophenyl)aniline and the final product, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

Table 1: Synthesis of N-(2,6-dichlorophenyl)aniline

| Starting Material | Method | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine | Dehydrochlorination | Chlorobenzene | 85 | 92.1 | 49.5 - 50.7 | [7] |

| Compound (CAS:146607-19-4) | Base-mediated reaction | Toluene | 93 | - | - | [6] |

Table 2: Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

| Starting Material | Method | Solvent | Yield (%) | Melting Point (°C) | Reference |

| N-(2,6-dichlorophenyl)aniline | Acylation with Chloroacetyl Chloride and TEA | Toluene | 80 | 140.5 | [3] |

| N-(2,6-dichlorophenyl)aniline | Acylation with Chloroacetyl Chloride and NaOH | Dimethylformamide | 84 | - | [3] |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis pathway for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

References

- 1. CAS 15308-01-7: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylac… [cymitquimica.com]

- 2. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 [chemicalbook.com]

- 3. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 4. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-DICHLORODIPHENYLAMINE | 15307-93-4 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

The Core Mechanism of Action of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a key chemical intermediate primarily utilized in the synthesis of a novel class of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. While the compound itself is not the active therapeutic agent, its derivatives have demonstrated significant in vitro cytotoxic activity against human colon cancer cell lines. This technical guide elucidates the role of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide as a precursor and details the mechanism of action of its biologically active derivatives, focusing on their anti-cancer properties. This document provides a comprehensive overview of the synthetic pathway, quantitative cytotoxic data, detailed experimental protocols, and a proposed signaling pathway for the mechanism of action.

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide serves as a crucial building block in the generation of complex heterocyclic compounds with potential therapeutic applications. Its primary significance in the field of drug discovery lies in its role as a reactant for the synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.[1][2] These derivatives have been the subject of anticancer research, with studies demonstrating their ability to inhibit the growth of cancer cells. This guide will focus on the synthesis of these derivatives and their subsequent biological activity, which constitutes the indirect mechanism of action related to the parent compound.

Synthesis of Bioactive 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives

The synthesis of the biologically active 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives from 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a multi-step process. The general synthetic scheme involves the formation of an indole-2-one ring system, followed by the introduction of various substituents at the 3-position.

Cytotoxic Mechanism of Action

The 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives exhibit their anticancer effects through cytotoxicity, primarily evaluated against the SW620 human colon cancer cell line.[1] The mechanism of action for many indolin-2-one derivatives involves the induction of apoptosis (programmed cell death) through various cellular signaling pathways.[3][4]

Quantitative Cytotoxicity Data

A study by Virsodia et al. screened a library of these derivatives and identified several compounds with notable activity. The most active compounds were found to inhibit the growth of SW620 cells at concentrations ranging from 2-15 µg/ml.[1]

| Compound ID | Active Concentration (µg/mL) | Cell Line |

| 4c | 2-15 | SW620 |

| 4f | 2-15 | SW620 |

| 4j | 2-15 | SW620 |

| Table 1: In Vitro Cytotoxicity of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives.[1] |

Proposed Signaling Pathway

Based on the known mechanisms of similar indolin-2-one compounds, a plausible signaling pathway for the cytotoxic action of these derivatives involves the induction of the intrinsic apoptotic pathway.[3] This can be initiated by various cellular stressors, including the inhibition of key survival kinases.[5][6]

This proposed pathway suggests that the compounds may inhibit a critical cellular target, leading to an increase in reactive oxygen species (ROS), subsequent mitochondrial stress, and the activation of the caspase cascade, ultimately resulting in apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and cytotoxic evaluation of the 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.

General Synthesis Protocol

The synthesis of the title compounds is typically achieved through a condensation reaction between 1-(2,6-dichlorophenyl)indolin-2-one and a suitable aldehyde or ketone.

Materials:

-

1-(2,6-dichlorophenyl)indolin-2-one

-

Appropriate aldehyde or ketone

-

Solvent (e.g., ethanol, methanol)

-

Catalyst (e.g., piperidine, pyrrolidine)

Procedure:

-

A solution of 1-(2,6-dichlorophenyl)indolin-2-one (1 equivalent) in the chosen solvent is prepared.

-

The corresponding aldehyde or ketone (1-1.2 equivalents) and a catalytic amount of the base are added to the solution.

-

The reaction mixture is refluxed for a specified period (typically 2-8 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold solvent and then purified by recrystallization or column chromatography to yield the desired 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivative.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

SW620 human colon cancer cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

Procedure:

-

SW620 cells are seeded into 96-well plates at a density of approximately 5 x 103 cells per well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a period of 48-72 hours.

-

Following the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.

-

The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a valuable synthetic intermediate for the development of novel 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives with potent cytotoxic activity against human colon cancer cells. The mechanism of action of these derivatives is believed to involve the induction of apoptosis, a key process in cancer therapy. Further investigation into the specific molecular targets and detailed signaling pathways of the most active compounds is warranted to fully elucidate their therapeutic potential and to guide the design of more effective anticancer agents. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such compounds.

References

- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No. 15308-01-7) is a chemical compound of interest in synthetic and medicinal chemistry.[1][2] Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques. While specific experimental data for this compound is not widely available in public databases, this guide presents predicted data based on its chemical structure and published data for analogous compounds.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.2 - 4.5 | Singlet | 2H | -CH₂Cl |

| ~ 7.2 - 7.6 | Multiplet | 8H | Aromatic Protons |

Note: The exact chemical shifts of the aromatic protons will depend on the specific electronic environments and through-space interactions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 40 - 45 | -CH₂Cl |

| ~ 125 - 145 | Aromatic Carbons |

| ~ 165 - 170 | C=O (Amide) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 1700 - 1670 | C=O Stretch (Tertiary Amide) |

| ~ 1600, 1480 | Aromatic C=C Bending |

| ~ 800 - 700 | C-Cl Stretch |

Note: The absence of a significant N-H stretching band around 3300 cm⁻¹ is a key indicator of the tertiary amide structure.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 313, 315, 317 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to three chlorine isotopes) |

| 278 | [M - Cl]⁺ |

| 236 | [M - CH₂Cl - Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Note: High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of 312.982797 Da.[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instruments and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.[2]

-

Dissolve the sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

-

Transfer the solution to a standard 5 mm NMR tube, ensuring a sample depth of at least 4.5 cm.[2]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

Reference: TMS at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.2 ppm).[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide powder directly onto the ATR crystal, ensuring complete coverage.[7]

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample (1-2 mg) in a volatile solvent (e.g., methanol or dichloromethane).[8]

-

Alternatively, for direct probe analysis, place a small amount of the solid sample into a capillary tube.

-

-

Instrument Parameters:

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.latech.edu [chem.latech.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Crystal Structure and Properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and structural properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a molecule of interest in medicinal chemistry and materials science. This document details its synthesis, crystallographic structure, and potential biological activities, supported by experimental protocols and data presented in a clear, tabular format. Visualizations of key chemical processes and potential biological pathways are provided to facilitate a deeper understanding of its characteristics and mechanisms of action.

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, with the CAS number 15308-01-7, is a synthetic crystalline solid.[1][2][3][4][5] Its molecular structure, featuring a chloroacetamide moiety linked to both a phenyl and a 2,6-dichlorophenyl group, makes it a subject of interest for its potential applications in organic synthesis and as a precursor for biologically active molecules.[1] This guide aims to consolidate the available technical information on this compound, focusing on its crystal structure, synthesis, and putative biological relevance.

Physicochemical and Crystallographic Data

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀Cl₃NO |

| Molecular Weight | 314.59 g/mol |

| CAS Number | 15308-01-7 |

| Appearance | Crystalline solid |

| Melting Point | 143-145 °C |

Table 2: Illustrative Crystallographic Data (of 2-Chloro-N-phenylacetamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 5.0623 (15) |

| b (Å) | 18.361 (6) |

| c (Å) | 9.115 (2) |

| α (°) | 90 |

| β (°) | 102.13 (3) |

| γ (°) | 90 |

| Volume (ų) | 827.2 (4) |

| Z | 4 |

Experimental Protocols

Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

The synthesis of the title compound can be achieved through the chloroacetylation of N-(2,6-dichlorophenyl)aniline. A general procedure is outlined below, based on methods for synthesizing related N-phenylacetamides.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Profile of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide on its Role in the Synthesis of Biologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a key chemical intermediate in the synthesis of various biologically active compounds. While direct research on the biological activity of this specific molecule is not publicly available, its significance lies in its utility as a precursor for compounds with demonstrated pharmacological properties, including cytotoxic and analgesic effects. This document will detail its chemical properties, its role in synthetic pathways, and the biological activities of the resultant molecules. Experimental protocols for the synthesis and evaluation of these derivatives are provided, alongside visualizations of relevant biological pathways, to offer a complete picture of its importance in medicinal chemistry and drug discovery.

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a chlorinated acetamide derivative with the chemical formula C₁₄H₁₀Cl₃NO. Its molecular structure, characterized by a reactive chloroacetyl group and substituted phenyl rings, makes it a versatile building block in organic synthesis. Primarily, it serves as a crucial starting material for the creation of more complex molecules with potential therapeutic applications. The lipophilicity conferred by the chlorine atoms influences its reactivity and the properties of its downstream products. This guide will explore the known applications of this compound, focusing on the biological activities of the molecules synthesized from it.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is presented in Table 1.

| Property | Value |

| CAS Number | 15308-01-7 |

| Molecular Formula | C₁₄H₁₀Cl₃NO |

| Molecular Weight | 314.59 g/mol |

| Appearance | Solid |

| Melting Point | 143-145 °C |

Role as a Chemical Intermediate

The primary documented application of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is as a reactant in the synthesis of other compounds. Its chemical reactivity is centered around the chloroacetyl group, which is susceptible to nucleophilic substitution, allowing for the attachment of various functional moieties.

Synthesis of Cytotoxic 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a precursor in the synthesis of a library of 2-indolinone derivatives. These derivatives have been evaluated for their in vitro cytotoxic activity against the SW620 human colon cancer cell line.[1][2]

A general synthetic scheme involves the intramolecular cyclization of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide to form the core indolin-2-one structure. This is often followed by further modifications to introduce diversity at the 3-position. The following is a generalized protocol based on the synthesis of similar structures:

-

Cyclization: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is treated with a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or dichloroethane).

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or reflux) for a specified period, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product, 1-(2,6-dichlorophenyl)indolin-2-one, is isolated and purified using standard techniques such as extraction and column chromatography.

-

Functionalization: The resulting 1-(2,6-dichlorophenyl)indolin-2-one can then undergo a Knoevenagel condensation with various aromatic aldehydes in the presence of a base like piperidine to yield the final 3-methylene-1,3-dihydro-indol-2-one derivatives.[3]

Synthetic workflow for 2-indolinone derivatives.

While 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide itself was not tested, several of the synthesized 2-indolinone derivatives exhibited cytotoxic activity against the SW620 colon cancer cell line.[1][2] The study by Virsodia et al. (2009) reported that compounds 4c, 4f, and 4j from their designed series were active at concentrations of 2-15 µg/ml.[1]

Table 2: Cytotoxic Activity of Selected 2-Indolinone Derivatives against SW620 Cells

| Compound ID | Active Concentration (µg/ml) |

| 4c | 2-15 |

| 4f | 2-15 |

| 4j | 2-15 |

| Data from Virsodia et al., Eur J Med Chem, 2009.[1] |

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Seeding: Cancer cells (e.g., SW620) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated.[3]

Workflow for the MTT cytotoxicity assay.

Structurally Related Compounds and Their Biological Activities

While direct biological data for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is lacking, studies on structurally similar compounds can provide insights into potential areas of investigation.

Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives

A study by Kumar et al. (2019) investigated a series of 2-chloro-N,N-diphenylacetamide derivatives for their analgesic activity.[4] It is important to note that the core structure in this study, derived from diphenylamine, is different from the 2,6-dichlorodiphenylamine core of the title compound of this guide. However, the study provides a relevant example of the biological potential of chloroacetamide derivatives.

The analgesic activity of three synthesized compounds (AKM-1, AKM-2, and AKM-3) was evaluated using the hot plate method in rats, with diclofenac sodium as a standard.[4][5]

Table 3: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives

| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (60 min) |

| Control (10% Tween 20) | - | 7.25 ± 0.25 |

| Diclofenac Sodium | 50 | 12.50 ± 0.30 |

| AKM-1 | 200 | 9.80 ± 0.28* |

| AKM-2 | 200 | 12.45 ± 0.32 |

| AKM-3 | 200 | 10.15 ± 0.25 |

| p<0.05, **p<0.01 compared to the control group. Data from Kumar et al., Oriental Journal of Chemistry, 2019.[4][5] |

The results indicated that compound AKM-2 exhibited significant analgesic efficacy, comparable to that of diclofenac sodium.[4][5]

Docking studies suggested that these 2-chloro-N,N-diphenylacetamide derivatives may exert their analgesic effect through the inhibition of cyclooxygenase (COX) enzymes, a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

Proposed COX inhibition pathway for analgesic effect.

The hot plate test is a common method for assessing centrally mediated analgesia.

-

Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the experimental environment.

-

Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline.

-

Compound Administration: The test compounds, a control vehicle, and a standard drug (e.g., diclofenac sodium) are administered to different groups of animals.

-

Post-treatment Measurement: The reaction time on the hot plate is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Conclusion

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a valuable chemical intermediate whose full biological potential is realized through its conversion into more complex molecules. While the compound itself has not been the subject of direct biological investigation, its role in the synthesis of potent cytotoxic and analgesic agents underscores its importance in the field of medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide for its derivatives offer a framework for future research and development efforts. Further exploration of derivatives of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide could lead to the discovery of novel therapeutic agents.

References

- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

Potential Therapeutic Applications of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a compound of interest for its potential, albeit indirect, therapeutic applications. While direct biological studies on this molecule are not extensively available in public literature, its role as a key intermediate in the synthesis of derivatives with demonstrated cytotoxic activity against human colon cancer cells suggests a promising avenue for oncological research. This whitepaper will detail the known chemical properties, synthesis, and the basis for its potential therapeutic relevance, alongside hypothetical mechanisms of action and detailed experimental protocols for further investigation.

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No. 15308-01-7) is a halogenated acetamide derivative.[1][2][3][4][5][6][7][8] Structurally, it is related to a class of compounds that have been explored for a variety of biological activities.[9] Notably, this compound serves as a crucial reactant in the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.[10] Research has indicated that these subsequent derivatives exhibit in vitro cytotoxic effects on the SW620 colon cancer cell line, highlighting a potential application for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide as a precursor in the development of novel anti-cancer agents.[1][5][10] Furthermore, it is identified as an impurity in the manufacturing of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), suggesting a structural relationship to compounds with known pharmacological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 15308-01-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [1][2][3] |

| Molecular Weight | 314.59 g/mol | [2] |

| IUPAC Name | 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |

| Synonyms | 2,2',6'-Trichloro-N-phenylacetanilide | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 143-145 °C | [4] |

| Boiling Point | 487.5 °C at 760 mmHg | [4] |

| Density | 1.411 g/cm³ | [4] |

Synthesis and Derivatization

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is primarily utilized as a reactant. A key synthetic application is in the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have shown potential as anti-cancer agents.

Figure 1. Synthetic pathway from 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide to potential anti-cancer agents.

Potential Therapeutic Applications: Anti-Cancer Activity

The primary therapeutic potential of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is hypothesized to be in the field of oncology, based on the demonstrated cytotoxic activity of its derivatives.

In Vitro Cytotoxicity against SW620 Colon Cancer Cells

A study on a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, synthesized from 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, revealed their cytotoxic effects on the SW620 human colon adenocarcinoma cell line.[1][5] The SW620 cell line is a well-established model for metastatic colon cancer.[11][12][13]

Quantitative Data on Cytotoxic Activity

| Compound ID (Derivative) | Concentration for Activity (µg/mL) | Cell Line | Reference |

| 4c | 2-15 | SW620 | [1][5] |

| 4f | 2-15 | SW620 | [1][5] |

| 4j | 2-15 | SW620 | [1][5] |

Proposed Mechanism of Action

While the precise mechanism of action for these derivatives has not been fully elucidated, a plausible hypothesis involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The structural similarity to other kinase inhibitors suggests that these compounds may target protein kinases involved in oncogenic signaling.

Figure 2. Proposed mechanism of action for the cytotoxic derivatives.

Experimental Protocols

For researchers interested in exploring the therapeutic potential of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide and its derivatives, the following experimental protocols are provided as a reference.

General Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives

This protocol is a generalized representation based on synthetic strategies for similar compounds.

Figure 3. Generalized experimental workflow for the synthesis of indol-2-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate SW620 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide represents a molecule with latent therapeutic potential, primarily as a scaffold for the development of novel anti-cancer agents. The cytotoxic activity of its 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives against the SW620 colon cancer cell line provides a strong rationale for further investigation.

Future research should focus on:

-

Direct Biological Screening: Evaluating the biological activity of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide itself.

-

Library Synthesis and SAR Studies: Synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the active derivatives.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy of the most potent compounds in preclinical animal models of colon cancer.

The exploration of this chemical space may lead to the discovery of novel and effective therapeutic agents for the treatment of colorectal cancer and potentially other malignancies.

References

- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 [sigmaaldrich.com]

- 9. Diclofenac-Induced Cytotoxicity in Cultured Carp Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 [chemicalbook.com]

- 11. Enhanced cytotoxicity and apoptosis through inhibiting autophagy in metastatic potential colon cancer SW620 cells treated with Chlorin e6 photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

The Synthetic Keystone: A Technical Guide to 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a pivotal synthetic intermediate in the development of pharmacologically active compounds. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and subsequent transformations, and discusses the biological significance of its derivatives, particularly in the context of oncology. The chloroacetamide moiety serves as a reactive handle for intramolecular cyclizations and further functionalization, leading to the creation of diverse molecular scaffolds, including indolin-2-ones, which have demonstrated significant cytotoxic activity against various cancer cell lines. This guide aims to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel therapeutics derived from this versatile intermediate.

Physicochemical Properties

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a white to off-white crystalline powder.[1] Its core structure consists of a central acetamide group N-substituted with both a phenyl and a 2,6-dichlorophenyl group. The presence of the reactive chloroacetyl group makes it a valuable precursor for a variety of chemical transformations.

Table 1: Physicochemical and Spectral Data for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 15308-01-7 | [2] |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [3][4] |

| Molecular Weight | 314.59 g/mol | [3][4] |

| IUPAC Name | 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | [2] |

| Physical Properties | ||

| Melting Point | 143-145 °C | [4] |

| Boiling Point | 487.5 °C at 760 mmHg | [4] |

| Spectral Data | ||

| ¹³C NMR | Available | [2] |

| GC-MS | m/z top peak: 167, 2nd highest: 278, 3rd highest: 280 | [2] |

| IR Spectrum | Available | [2] |

Synthesis and Reactions: Experimental Protocols

The reactivity of the chloroacetyl group and the steric hindrance provided by the 2,6-dichlorophenyl group are key to the utility of this intermediate.

Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

This protocol is adapted from a large-scale preparation method.[5]

Reaction Scheme:

Caption: Synthesis of the title compound.

Materials:

-

2,6-Dichlorodiphenylamine (120 g, 0.5 mol)

-

Chloroacetyl chloride (297 g, 2.5 mol)

-

Hexane (250 mL)

Procedure:

-

Combine 2,6-dichlorodiphenylamine and chloroacetyl chloride in a 500 mL round-bottom flask.

-

Reflux the mixture with stirring for 3 hours.[5]

-

After the reaction is complete, distill off the excess chloroacetyl chloride at atmospheric pressure.[5] Remove the final traces of acid chloride under a mild vacuum.[5]

-

While hot (approximately 80 °C), slowly pour the reaction mixture into hexane with vigorous stirring.[5]

-

Filter the precipitated product under suction, wash with 50 mL of hexane, and dry at 50-60 °C under vacuum.[5]

Expected Yield: Approximately 150 g.[5]

Intramolecular Friedel-Crafts Cyclization to 1-(2,6-Dichlorophenyl)indolin-2-one

This reaction is a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[6]

Reaction Scheme:

Caption: Friedel-Crafts cyclization reaction.

Materials:

-

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (150 g, 0.47 mol)

-

Aluminum chloride (155 g)

-

Toluene (400 mL)

-

Methanol for recrystallization

Procedure:

-

In a 500 mL round-bottom flask, mix 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide and aluminum chloride.[5]

-

Heat the mixture to 140 °C. The evolution of hydrogen chloride gas will be observed as the reaction mixture becomes stirrable at around 100 °C.[5]

-

Maintain the reaction at 140 °C for 4 hours.[5]

-

Cool the reaction to room temperature and add 300 mL of toluene. Heat the mixture on a water bath to dissolve the material.[5]

-

Slowly add the toluene solution to ice-cold water with stirring and continue to stir for 30 minutes.[5]

-

Separate the toluene layer and extract the aqueous layer with an additional 100 mL of toluene.[5]

-

Combine the toluene layers and evaporate the solvent to obtain the crude product.[5]

-

Recrystallize the crude product from methanol.[5]

Expected Yield: Approximately 100 g.[5]

Application in the Synthesis of Cytotoxic Agents

Derivatives of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, particularly those based on the 1-(2,6-dichlorophenyl)indolin-2-one scaffold, have shown significant potential as anti-cancer agents. These compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including colon cancer (SW620), and have demonstrated activity at micromolar concentrations.[7]

Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives

While a specific detailed protocol for a broad range of these derivatives is not available in a single source from the conducted searches, the general approach involves the condensation of 1-(2,6-dichlorophenyl)indolin-2-one with various aldehydes or ketones to introduce the C3-substituent.

General Workflow:

Caption: Synthetic workflow to cytotoxic agents.

Mechanism of Action: Targeting Kinase Signaling Pathways

The cytotoxic effects of indolin-2-one derivatives are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and angiogenesis. Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) have been identified as potential targets.

VEGFR-2 Signaling Pathway:

VEGF binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades. These pathways, including the PLCγ-PKC, PI3K-Akt, and MAPK pathways, are crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[8] Inhibition of VEGFR-2 by small molecules can block these pro-angiogenic signals, thereby inhibiting tumor growth.

Caption: Simplified VEGFR-2 signaling pathway.

CDK Signaling Pathway:

Cyclin-dependent kinases (CDKs), in conjunction with their cyclin regulatory partners, are central to the control of the cell cycle. Dysregulation of CDK activity is a common feature of cancer. Dual inhibitors that target both CDK4 and VEGFR2 have been developed and show synergistic effects in suppressing cancer progression.[9]

Conclusion

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its chloroacetyl group allow for the efficient construction of complex heterocyclic structures, most notably the 1-(2,6-dichlorophenyl)indolin-2-one core. This scaffold has proven to be a fruitful starting point for the development of potent cytotoxic agents that target key signaling pathways in cancer. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the synthetic potential of this intermediate and to design novel therapeutic agents with improved efficacy and selectivity.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (15308-01-7) for sale [vulcanchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel dual inhibitors targeting CDK4 and VEGFR2 synergistically suppressed cancer progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No: 15308-01-7). The information presented is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and appropriate safety measures required when handling this compound.

Hazard Identification and Classification

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, the potential to cause an allergic skin reaction, and high toxicity to aquatic life.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1] |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

| Property | Value |

| Molecular Formula | C₁₄H₁₀Cl₃NO[3][4][5][6] |

| Molecular Weight | 314.59 g/mol [3][4][5][6] |

| Appearance | Colorless to pale yellow crystals or solid[7] |

| Melting Point | 143-145 °C[8] |

| Boiling Point | 487.5 °C at 760 mmHg[8] |

| Density | 1.411 g/cm³[8] |

| Solubility | Readily soluble in water[7] |

| Flash Point | 248.6 °C[8] |

Safety and Handling Precautions

Based on the known hazards, the following precautions are recommended when handling 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following diagram outlines the recommended PPE for handling this compound.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C in a refrigerator under an inert atmosphere.[3]

Emergency Procedures

First Aid Measures

-

If swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Accidental Release Measures

In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Toxicological Information

The parent compound, chloroacetamide, has reported acute oral LD50 values of 155 mg/kg for mice and 70 to 138 mg/kg for rats.[9] While not directly applicable, this information on a structurally related compound suggests that 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide should be handled with care.

The mechanism of toxicity for chloroacetamide herbicides, a related class of compounds, has been linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] This can lead to cellular damage, including DNA damage and apoptosis.[10]

Experimental Protocols for Safety Assessment

The safety data for chemical substances are typically generated using standardized and validated experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key OECD test guidelines relevant to the hazards identified for this compound.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.

-

Principle: The test substance is administered orally to a group of animals (typically rats) at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome (mortality or evident toxicity) in this group determines the next step: dosing at a lower, higher, or the same dose level.

-

Methodology:

-

Animals: Healthy young adult rodents of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions and fasted prior to dosing.

-

Dose Administration: The substance is administered in a single dose by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

-

Data Interpretation: The results are used to classify the substance into a GHS acute toxicity category based on the observed mortality at different dose levels.

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

This is an in vivo method to screen for the potential of a substance to cause skin sensitization.

-

Principle: The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance. A substance is classified as a skin sensitizer if it elicits a proliferative response of a certain magnitude.

-

Methodology:

-

Animals: Female mice of a suitable strain are used.

-

Dose Administration: The test substance is applied to the dorsal surface of the ears for three consecutive days.

-

Measurement of Proliferation: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

-

Data Interpretation: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.

-

Acute Toxicity to Fish (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.

-

Methodology:

-

Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout) is used.

-

Test Conditions: The test is conducted under controlled conditions of temperature, light, and water quality.

-

Exposure: Fish are exposed to a range of concentrations of the test substance.

-

Observations: Mortality and any sublethal effects are observed and recorded.

-

-

Data Interpretation: The 96-hour LC50 and its confidence limits are calculated using appropriate statistical methods. This value is then used to classify the substance for its acute hazard to the aquatic environment.

Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal conditions of use.

-

Chemical Stability: The substance is stable under recommended storage conditions.

-

Conditions to Avoid: Information not available.

-

Incompatible Materials: Information not available.

-

Hazardous Decomposition Products: Information not available.

Disposal Considerations

Dispose of this substance and its container in accordance with local, regional, national, and international regulations. Do not allow the product to be released into the environment.

This technical guide is intended to provide essential safety and handling information. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) for this product before use and ensure that a thorough risk assessment is conducted.

References

- 1. 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 15308-01-7 CAS MSDS (2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 15308-01-7|2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide|BLD Pharm [bldpharm.com]

- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (15308-01-7) for sale [vulcanchem.com]

- 9. View Attachment [cir-reports.cir-safety.org]

- 10. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide synthesis

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Diclofenac.[1] The synthesis of this compound is a critical step for pharmaceutical development and research. This application note provides a detailed experimental protocol for the synthesis, purification, and characterization of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide via the acylation of N-(2,6-dichlorophenyl)aniline.

Reaction Scheme

The synthesis proceeds through the N-acylation of N-(2,6-dichlorophenyl)aniline with chloroacetyl chloride, typically in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.

Chemical Equation:

Caption: Experimental workflow for the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

References

Application of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide in the Synthesis of Cytotoxic Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide as a key starting material in the synthesis of novel cytotoxic agents. The focus is on the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have demonstrated significant in vitro activity against human colon cancer cell lines.

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a versatile chemical intermediate. While it is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, its application extends to the development of potent cytotoxic compounds. Specifically, it serves as a foundational molecule for the synthesis of a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. Certain compounds within this class have exhibited notable cytotoxic effects against the SW620 human colon cancer cell line, indicating their potential as novel anticancer agents.[1][2]

Synthesis of Cytotoxic Agents

The synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives from 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a multi-step process. The general synthetic pathway involves an intramolecular Friedel-Crafts cyclization to form the core oxindole structure, followed by a condensation reaction to introduce the exocyclic methylene group with various substituents.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of cytotoxic 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one (Intermediate)

This protocol is based on established methods for intramolecular cyclization of N-phenylchloroacetamides.

Materials:

-

N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide (the title compound)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, suspend N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-(2,6-dichlorophenyl)indolin-2-one.

Protocol 2: Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives

This protocol describes the Knoevenagel condensation of the intermediate with various aromatic aldehydes.

Materials:

-

1-(2,6-dichlorophenyl)indolin-2-one

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde for compound 4c, 4-chlorobenzaldehyde for compound 4f, or 4-(dimethylamino)benzaldehyde for compound 4j)

-

Ethanol

-

Piperidine

Procedure:

-

Dissolve 1-(2,6-dichlorophenyl)indolin-2-one and the desired aromatic aldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivative.

Cytotoxicity Data

A series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives were screened for their in vitro cytotoxic activity against the SW620 human colon cancer cell line. The following table summarizes the data for the most active compounds.[1]

| Compound ID | R Group (Substitution on Arylmethylene) | Activity Range (µg/mL) |

| 4c | 4-Methoxy | 2-15 |

| 4f | 4-Chloro | 2-15 |

| 4j | 4-Dimethylamino | 2-15 |

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

SW620 human colon cancer cells

-

DMEM or RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized cytotoxic agents dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SW620 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Diagram of the MTT Assay Workflow:

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Mechanism of Action (Postulated)

While the precise signaling pathways for these specific 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives have not been fully elucidated, other structurally related oxindole derivatives are known to exert their cytotoxic effects through various mechanisms, including:

-

Inhibition of Protein Kinases: The oxindole scaffold is a common feature in many kinase inhibitors. These compounds may target key kinases involved in cancer cell proliferation and survival signaling pathways.

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Further research is required to determine the specific molecular targets and signaling pathways affected by the cytotoxic agents derived from 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

Diagram of Potential Signaling Pathway Involvement:

References

Application Note: HPLC Analysis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

Introduction

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a chemical intermediate and a potential impurity in the synthesis of pharmaceutical compounds, most notably Diclofenac. Accurate and reliable quantification of this compound is crucial for quality control and ensuring the purity of the final active pharmaceutical ingredient (API). This application note presents a detailed protocol for the analysis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical principles for structurally related chloroacetanilide and diphenylamine derivatives and provides a robust starting point for method development and validation in a research or quality control setting.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide from other potential impurities and the main active ingredient. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. Detection and quantification are performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance.

Target Audience

This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries involved in the development, manufacturing, and analysis of pharmaceuticals and related chemical entities.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.

-

Chemicals and Reagents:

-